
Mericitabine
Descripción general
Descripción
Mericitabina, también conocida como RG-7128, es un fármaco antiviral que pertenece a la clase de análogos de nucleósidos. Se desarrolló como tratamiento para la hepatitis C, actuando como un inhibidor de la ARN polimerasa NS5B. A pesar de mostrar un buen perfil de seguridad en los ensayos clínicos, no fue lo suficientemente eficaz como para utilizarse como agente único. se ha demostrado que la mericitabina aumenta la eficacia de otros fármacos antivirales cuando se utiliza en terapia combinada .
Métodos De Preparación
La mericitabina se sintetiza mediante una serie de reacciones químicas a partir del compuesto PSI-6130. La ruta sintética implica la preparación de un profármaco de éster diisobutírico 3',5' del análogo de nucleósido de citidina. Este proceso incluye la fluoración y metilación del nucleósido de citidina, seguido de la esterificación para producir mericitabina .
Análisis de las reacciones químicas
La mericitabina experimenta diversas reacciones químicas, entre ellas:
Oxidación: La mericitabina puede oxidarse para formar diferentes metabolitos.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en la mericitabina.
Sustitución: La mericitabina puede experimentar reacciones de sustitución nucleofílica, particularmente en los grupos flúor y metilo. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y nucleófilos como las aminas. .
Aplicaciones de la investigación científica
La mericitabina se ha estudiado ampliamente por sus propiedades antivirales, particularmente contra el virus de la hepatitis C. Es un potente inhibidor de la ARN polimerasa ARN-dependiente NS5B del VHC, una enzima necesaria para la replicación viral. También se ha investigado la mericitabina por su posible uso en terapia combinada con otros fármacos antivirales para aumentar su eficacia.
Análisis De Reacciones Químicas
Mericitabine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the fluorine and methyl groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. .
Aplicaciones Científicas De Investigación
Key Clinical Trials
- Trial Overview : A multicenter, double-blind, randomized controlled trial evaluated the efficacy of Mericitabine in combination with pegylated interferon alpha-2a and ribavirin in treatment-naive patients infected with HCV genotypes 1 and 4. Patients received either this compound or a placebo for 24 weeks .
-
Results :
- Sustained Virologic Response (SVR) : The trial reported an SVR rate of 56.8% for patients treated with this compound compared to 36.5% for those receiving placebo (∆ = 20.3%, CI 5.5–35.2%) .
- Extended Rapid Virologic Response (eRVR) : Among patients achieving eRVR, SVR rates were significantly higher at 73.5% for the this compound group versus 100% for placebo .
- Safety Profile : The combination therapy was generally well tolerated, with no significant differences in adverse events between the treatment and placebo groups .
Study | Treatment Group | SVR Rate (%) | eRVR Rate (%) | Relapse Rate (%) |
---|---|---|---|---|
JUMP-C | This compound + Pegylated interferon + Ribavirin | 56.8 | 60.5 | 27.7 |
Placebo | Placebo + Pegylated interferon + Ribavirin | 36.5 | 12.9 | 32.0 |
Resistance Profile
One of the notable findings from clinical studies is the absence of genotypic or phenotypic resistance to this compound during treatment periods . This characteristic is particularly valuable in the context of HCV treatment, where resistance can limit the effectiveness of existing therapies.
Implications for Future Research
The promising results from trials involving this compound suggest several avenues for further research:
- Combination Therapies : Investigating the potential of this compound in combination with newer direct-acting antivirals could enhance treatment regimens and improve SVR rates.
- Long-term Efficacy Studies : More extensive studies assessing long-term outcomes and relapse rates post-treatment could provide insights into the durability of response to this compound.
- Broader Viral Applications : While primarily studied for HCV, exploring the antiviral properties of this compound against other viral infections may yield beneficial results.
Mecanismo De Acción
La mericitabina ejerce sus efectos antivirales inhibiendo la ARN polimerasa NS5B del virus de la hepatitis C. Como profármaco, se convierte en su forma activa, PSI-6130, dentro del cuerpo. PSI-6130 es un análogo de nucleósido de pirimidina que imita los sustratos naturales de la ARN polimerasa viral, incorporándose así al ARN viral y provocando la terminación de la cadena. Esto evita que el virus se replique y se propague .
Comparación Con Compuestos Similares
La mericitabina es similar a otros análogos de nucleósidos como el sofosbuvir y la valopicitabina. Estos compuestos también inhiben la ARN polimerasa del virus de la hepatitis C, pero difieren en sus estructuras químicas y propiedades farmacocinéticas. El sofosbuvir, por ejemplo, es un análogo de la uridina, mientras que la mericitabina es un análogo de la citidina. Los grupos flúor y metilo únicos de la mericitabina contribuyen a su actividad antiviral y perfil farmacológico distintos .
Compuestos similares incluyen:
- Sofosbuvir
- Valopicitabina
- ALS-8112
La singularidad de la mericitabina reside en sus modificaciones químicas específicas, que mejoran su estabilidad y eficacia como agente antiviral .
Actividad Biológica
Mericitabine, also known as RG7128, is a nucleoside analog prodrug developed primarily for the treatment of chronic hepatitis C virus (HCV) infections. It acts as an inhibitor of the HCV NS5B RNA-dependent RNA polymerase, demonstrating significant antiviral activity across various HCV genotypes. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, clinical efficacy, resistance patterns, and combination therapy outcomes.
This compound is converted intracellularly to its active forms, cytidine triphosphate (CTP) and uridine triphosphate (UTP), which are crucial for inhibiting viral replication. The compound's mechanism involves:
- Inhibition of Viral Replication : this compound competes with natural nucleosides for incorporation into viral RNA, thereby disrupting the replication process.
- High Barrier to Resistance : Studies have shown that this compound has a high barrier to resistance compared to other antiviral agents. Notably, no genotypic resistance has been detected in over 600 patients treated with this compound in clinical trials .
Clinical Efficacy
Clinical trials have evaluated the effectiveness of this compound both as monotherapy and in combination with other antiviral agents. Key findings include:
- Monotherapy Results : In a 14-day study involving patients with HCV genotype 1 who had previously failed interferon therapy, this compound demonstrated a gradual increase in antiviral effectiveness over time. The mean decline in HCV RNA was significant, particularly with twice-daily dosing regimens .
Dosing Regimen | Mean Change in HCV RNA (%) |
---|---|
750 mg QD | 90 |
1500 mg QD | 90 |
750 mg BID | 98 |
1500 mg BID | 99.8 |
- Combination Therapy : this compound has been studied in combination with other antiviral agents such as ritonavir-boosted danoprevir and ribavirin. While it showed safety and tolerability, sustained virologic response (SVR) rates were modest, achieving only about 25% in certain patient populations .
Resistance Patterns
Research indicates that this compound maintains a favorable resistance profile. The only notable mutation associated with resistance is the S282T substitution in the RdRp, which significantly reduces viral replication capacity but has not been observed in clinical settings . This characteristic positions this compound as a valuable component in combination therapies aimed at minimizing the risk of resistance development.
Case Studies
Several case studies highlight the effectiveness of this compound in specific patient demographics:
- Treatment-Experienced Patients : In a multicenter trial involving treatment-experienced patients with chronic HCV infection, this compound was administered alongside other agents. Patients exhibited varying responses, with some achieving significant declines in viral load despite prior treatment failures .
- Combination Therapy Outcomes : A study combining this compound with ritonavir-boosted danoprevir showed improved SVR rates compared to historical controls, suggesting that while this compound alone may not be sufficient, it enhances the overall efficacy of combination regimens .
Propiedades
IUPAC Name |
[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-fluoro-4-methyl-3-(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26FN3O6/c1-9(2)14(23)26-8-11-13(28-15(24)10(3)4)18(5,19)16(27-11)22-7-6-12(20)21-17(22)25/h6-7,9-11,13,16H,8H2,1-5H3,(H2,20,21,25)/t11-,13-,16-,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLESJYFEMSJZLZ-MAAOGQSESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)(C)F)OC(=O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=NC2=O)N)(C)F)OC(=O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26FN3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201025655 | |
Record name | 2'-Fluoro-2'-methyl-3',5'-diisobutyryldeoxycytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201025655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
940908-79-2 | |
Record name | Mericitabine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=940908-79-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mericitabine [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0940908792 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mericitabine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12045 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2'-Fluoro-2'-methyl-3',5'-diisobutyryldeoxycytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201025655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MERICITABINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TA63JX8X52 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.